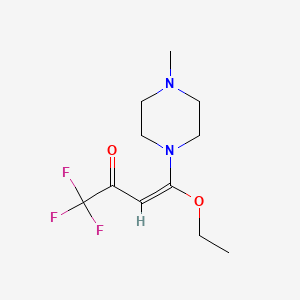
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one is a synthetic organic compound that belongs to the class of fluorinated ketones. This compound is characterized by the presence of a trifluoromethyl group, an ethoxy group, and a piperazine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one typically involves multiple steps:
Formation of the Ethoxy Group: This can be achieved by reacting an appropriate alcohol with an alkylating agent under basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, alkyl halides, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperazine ring can facilitate binding to biological targets.
相似化合物的比较
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-butan-2-one: Similar structure but lacks the double bond.
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its metabolic stability and lipophilicity, while the piperazine ring can facilitate interactions with biological targets.
属性
分子式 |
C11H17F3N2O2 |
|---|---|
分子量 |
266.26 g/mol |
IUPAC 名称 |
(E)-4-ethoxy-1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C11H17F3N2O2/c1-3-18-10(8-9(17)11(12,13)14)16-6-4-15(2)5-7-16/h8H,3-7H2,1-2H3/b10-8+ |
InChI 键 |
IUOFIYWZJKVCNS-CSKARUKUSA-N |
手性 SMILES |
CCO/C(=C/C(=O)C(F)(F)F)/N1CCN(CC1)C |
规范 SMILES |
CCOC(=CC(=O)C(F)(F)F)N1CCN(CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


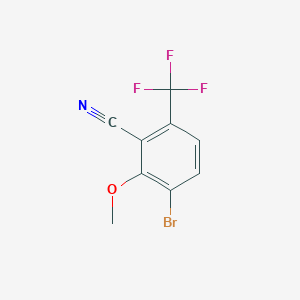
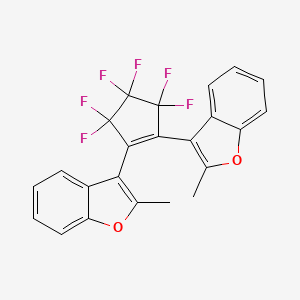
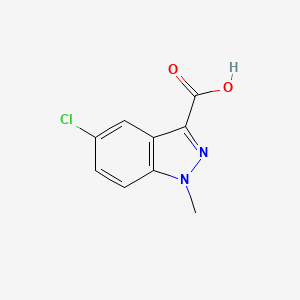
![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)
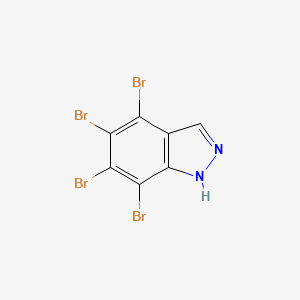
![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)
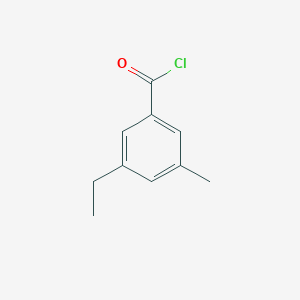
![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)
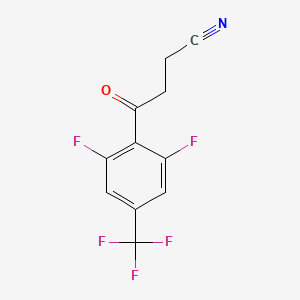

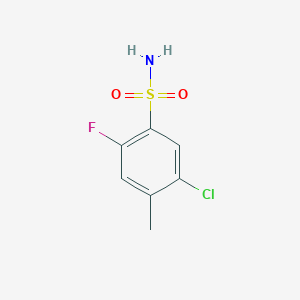

![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)

